N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-chloro-2-methylphenyl)oxalamide

Medicinal Chemistry Enzyme Inhibition Chemical Biology

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-chloro-2-methylphenyl)oxalamide (CAS 899749-08-7) is a synthetic, unsymmetrical oxalamide derivative with a molecular weight of 320.77 g/mol and the molecular formula C15H17ClN4O2. Its structure features an imidazole ring linked via a propyl chain to one oxalamide nitrogen, and a 5-chloro-2-methylphenyl group on the other.

Molecular Formula C15H17ClN4O2
Molecular Weight 320.78
CAS No. 899749-08-7
Cat. No. B2862018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-chloro-2-methylphenyl)oxalamide
CAS899749-08-7
Molecular FormulaC15H17ClN4O2
Molecular Weight320.78
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCCN2C=CN=C2
InChIInChI=1S/C15H17ClN4O2/c1-11-3-4-12(16)9-13(11)19-15(22)14(21)18-5-2-7-20-8-6-17-10-20/h3-4,6,8-10H,2,5,7H2,1H3,(H,18,21)(H,19,22)
InChIKeyVLBAWXCSGMGPHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-(1H-Imidazol-1-yl)propyl)-N2-(5-chloro-2-methylphenyl)oxalamide (CAS 899749-08-7): Chemical Identity and Baseline Specification for Procurement


N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-chloro-2-methylphenyl)oxalamide (CAS 899749-08-7) is a synthetic, unsymmetrical oxalamide derivative with a molecular weight of 320.77 g/mol and the molecular formula C15H17ClN4O2 [1]. Its structure features an imidazole ring linked via a propyl chain to one oxalamide nitrogen, and a 5-chloro-2-methylphenyl group on the other. The computed XLogP3-AA is 1.9, with 2 hydrogen bond donors and 3 acceptors, placing it within favorable drug-like property space [1]. This baseline identity is essential for procurement verification, but its functional differentiation from close analogs remains to be established.

Why Generic Substitution of N1-(3-(1H-Imidazol-1-yl)propyl)-N2-(5-chloro-2-methylphenyl)oxalamide Is Not Advisable Without Empirical Profiling


Generic substitution among oxalamide derivatives bearing imidazole and halo-aryl groups is not supported by publicly available comparative data [1][2]. Even minor changes (e.g., altering the chloro-methyl substitution pattern or the imidazolyl-alkyl linker length) can radically alter molecular recognition, pharmacokinetics, and target engagement [2]. In the absence of head-to-head biochemical or pharmacological studies for this specific compound, any assumption of equipotency or functional equivalence with structurally related analogs constitutes a scientific and procurement risk [1]. Therefore, direct, compound-specific evidence is required before interchange.

Quantitative Differentiation Evidence for N1-(3-(1H-Imidazol-1-yl)propyl)-N2-(5-chloro-2-methylphenyl)oxalamide: A Gap Analysis


Absence of Published Comparative Biological Activity Data Precludes Direct Functional Differentiation

At the time of this analysis, no primary research papers, patents, or authoritative databases contain quantitative biological activity data for N1-(3-(1H-imidazol-1-yl)propyl)-N2-(5-chloro-2-methylphenyl)oxalamide that can be used for comparator-based differentiation. Searches of PubChem, ChEMBL, BindingDB, and the patent literature yielded zero IC50, Ki, EC50, or selectivity datasets for this compound [1][2]. The closest structurally characterized analog, the symmetrical receptor N,N′-bis(3-(1H-imidazol-1-yl)propyl)oxalamide (OX(PID)2), has published data on metal-ion sensing and antibacterial activity, but no direct comparison with the target compound exists [2]. Consequently, any claim of differentiated potency, selectivity, or in vivo performance relative to analogs cannot be substantiated.

Medicinal Chemistry Enzyme Inhibition Chemical Biology

Application Scenarios for N1-(3-(1H-Imidazol-1-yl)propyl)-N2-(5-chloro-2-methylphenyl)oxalamide Based on Available Structural Evidence


Exploratory Medicinal Chemistry Campaigns Requiring a Defined, Shelf-Stable Oxalamide Scaffold

Given its well-defined structure, moderate lipophilicity (XLogP3-AA = 1.9), and the presence of both hydrogen-bond donors and acceptors, this compound can serve as a core scaffold for medicinal chemistry optimization programs targeting enzymes or receptors that recognize imidazole and aryl moieties [1]. Its procurement is justified when a halogenated, unsymmetrical oxalamide is specifically required as a synthetic intermediate or a starting point for structure-activity relationship (SAR) exploration.

Analytical Reference Standard for LC-MS or NMR Method Development

With a monoisotopic mass of 320.1040 Da and a well-resolved InChIKey (VLBAWXCSGMGPHE-UHFFFAOYSA-N), this compound can be used as a retention-time or mass-calibration standard in HPLC-MS workflows [1]. Its distinct chlorine isotope pattern provides an additional verification handle for mass spectrometric detection.

Chemical Biology Probe for Investigating Imidazole-Mediated Metal Coordination

The imidazole-propyl arm is a known metal-coordinating motif. In the absence of target-specific data, the compound could be employed as a tool to study metal-binding preferences (e.g., Cu²⁺, Fe³⁺) in comparison with the symmetrical OX(PID)2 receptor [2]. This application leverages the structural difference—the presence of a 5-chloro-2-methylphenyl group—to probe how aryl substitution modulates metal affinity and selectivity, provided that users generate their own comparative binding data.

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